molecular formula C20H27FN2O2 B5211651 1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide

1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide

Cat. No. B5211651
M. Wt: 346.4 g/mol
InChI Key: NTBVRZHWOAHXCM-UHFFFAOYSA-N
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Description

1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can improve memory and cognitive function in animal models. The compound has also been shown to have antioxidant and anti-inflammatory properties, which can protect the brain from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is its high potency and selectivity for acetylcholinesterase inhibition. This makes it a valuable tool for studying the role of acetylcholine in neurological disorders. However, the compound is also highly lipophilic, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase for the treatment of neurological disorders. Another direction is the investigation of the compound's potential as a neuroprotective agent in other conditions such as traumatic brain injury and stroke. Additionally, the compound's anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of other diseases such as cancer and cardiovascular disease.

Synthesis Methods

The synthesis of 1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of cyclohexylmethylamine, 3-fluorobenzyl chloride, and 3-piperidone in the presence of a base and a solvent. The reaction proceeds through nucleophilic substitution and results in the formation of the desired compound.

Scientific Research Applications

1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

1-(cyclohexylmethyl)-N-[(3-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O2/c21-18-8-4-7-16(11-18)12-22-20(25)17-9-10-19(24)23(14-17)13-15-5-2-1-3-6-15/h4,7-8,11,15,17H,1-3,5-6,9-10,12-14H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBVRZHWOAHXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CC(CCC2=O)C(=O)NCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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